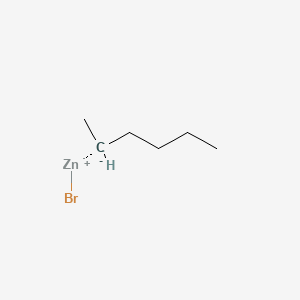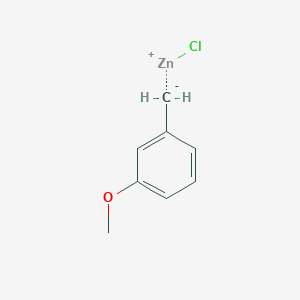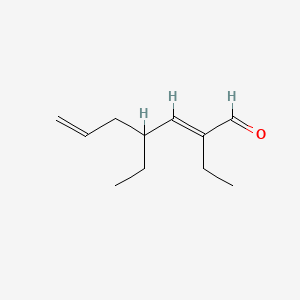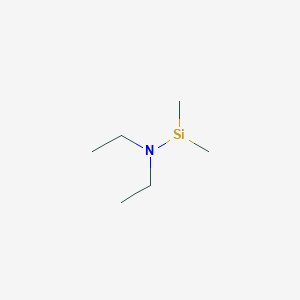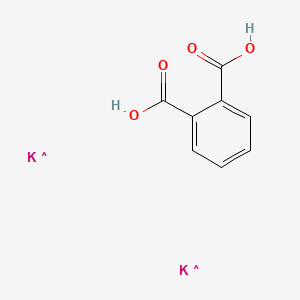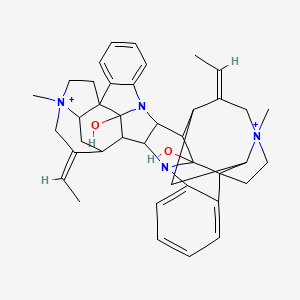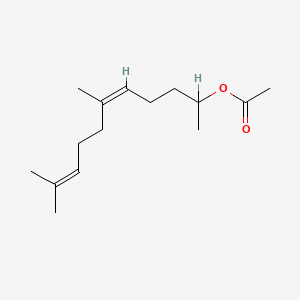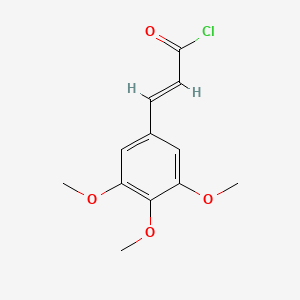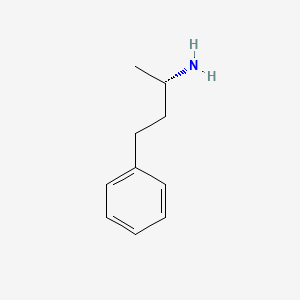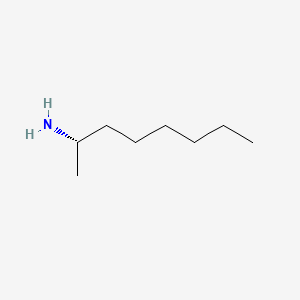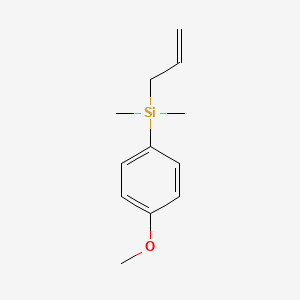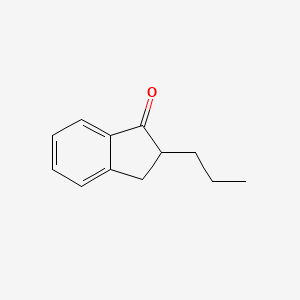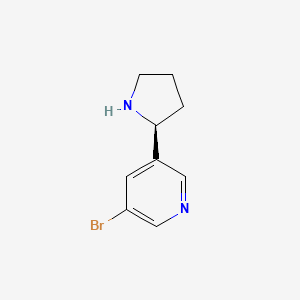
(S)-3-溴-5-吡咯烷-2-基-吡啶
描述
“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a chemical compound with the CAS Number: 1415566-33-4 . It has a molecular weight of 317.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is 1S/C9H11BrN2.C2H2O4/c10-8-4-7 (5-11-6-8)9-2-1-3-12-9;3-1 (4)2 (5)6/h4-6,9,12H,1-3H2; (H,3,4) (H,5,6)/t9-;/m0./s1 .
Physical And Chemical Properties Analysis
“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a solid substance . It should be stored in a refrigerator .
科学研究应用
合成和抗菌活性
(S)-3-溴-5-吡咯烷-2-基-吡啶衍生物已被合成并评估了其对一系列需氧和厌氧菌的抗菌活性。例如,Bogdanowicz 等人 (2013) 证明了由 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成的氰基吡啶衍生物表现出显着的抗菌性能,其最小抑菌浓度范围为 6.2 至 100 µg/mL (Bogdanowicz 等,2013)。
光致互变异构作用中的作用
对 2-(3-溴-1H-吡唑-5-基)吡啶等衍生物的研究揭示了有趣的光化学性质。Vetokhina 等人 (2012) 发现这些化合物会发生各种光致反应,包括激发态分子内和分子间双质子转移,这在化学物理和光动力学中具有重要意义 (Vetokhina 等,2012)。
钯催化的铃木交叉偶联反应
该化合物已用于钯催化的铃木交叉偶联反应中,以合成新型吡啶衍生物。Ahmad 等人 (2017) 利用此方法合成了一系列吡啶衍生物,它们具有作为液晶手性掺杂剂的潜力,并评估了它们的抗血栓和抗菌活性 (Ahmad 等,2017)。
杂环化合物的合成
据报道,利用 (S)-3-溴-5-吡咯烷-2-基-吡啶作为前体或中间体合成了各种杂环化合物。例如,Pabst 和 Sauer (1999) 描述了通过涉及溴化和交叉偶联反应的“LEGO”系统合成寡吡啶 (Pabst 和 Sauer,1999)。
抗病毒活性
已经对与 (S)-3-溴-5-吡咯烷-2-基-吡啶在结构上相关的化合物的抗病毒特性进行了研究。Bergstrom 等人 (1984) 检查了一系列结核霉素类似物,包括溴取代衍生物,以了解其对各种 RNA 和 DNA 病毒的抗病毒特性 (Bergstrom 等,1984)。
安全和危害
属性
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427464 | |
| Record name | AG-H-31873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine | |
CAS RN |
83023-58-9 | |
| Record name | 3-Bromo-5-(2S)-2-pyrrolidinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83023-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-31873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
